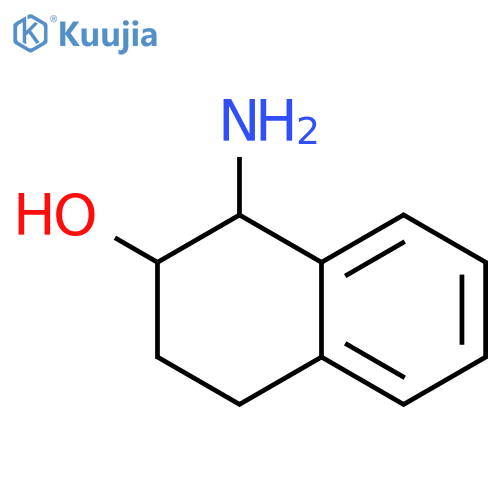

Cas no 90874-85-4 (1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol)

90874-85-4 structure

商品名:1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol

1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol 化学的及び物理的性質

名前と識別子

-

- 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol

- 2-Naphthalenol,1-amino-1,2,3,4-tetrahydro-

- 1-Amino-1,2,3,4-tetrahydro-naphthalen-2-ol

- 90874-85-4

- 2-Naphthalenol, 1-amino-1,2,3,4-tetrahydro-

- SCHEMBL1131720

- SB45745

- EN300-295874

- amino-1,2,3,4-tetrahydro-2-naphthol

- SB47659

- NBUGQUVHXNWCTQ-UHFFFAOYSA-N

- 1-amino-1,2,3,4-tetrahydro-2-naphthol

- DTXSID30403505

-

- MDL: MFCD10688387

- インチ: InChI=1S/C10H13NO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-4,9-10,12H,5-6,11H2

- InChIKey: NBUGQUVHXNWCTQ-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)CCC(C2N)O

計算された属性

- せいみつぶんしりょう: 163.099714038g/mol

- どういたいしつりょう: 163.099714038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 46.2Ų

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 何もない

じっけんとくせい

- PSA: 46.25000

- LogP: 1.69380

1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-295874-0.1g |

1-amino-1,2,3,4-tetrahydronaphthalen-2-ol |

90874-85-4 | 0.1g |

$892.0 | 2023-09-06 | ||

| Enamine | EN300-295874-10.0g |

1-amino-1,2,3,4-tetrahydronaphthalen-2-ol |

90874-85-4 | 10.0g |

$4360.0 | 2023-02-28 | ||

| Enamine | EN300-295874-5g |

1-amino-1,2,3,4-tetrahydronaphthalen-2-ol |

90874-85-4 | 5g |

$2940.0 | 2023-09-06 | ||

| Enamine | EN300-295874-0.5g |

1-amino-1,2,3,4-tetrahydronaphthalen-2-ol |

90874-85-4 | 0.5g |

$974.0 | 2023-09-06 | ||

| Enamine | EN300-295874-5.0g |

1-amino-1,2,3,4-tetrahydronaphthalen-2-ol |

90874-85-4 | 5.0g |

$2940.0 | 2023-02-28 | ||

| Enamine | EN300-295874-1g |

1-amino-1,2,3,4-tetrahydronaphthalen-2-ol |

90874-85-4 | 1g |

$1014.0 | 2023-09-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1835344-5g |

1-Amino-1,2,3,4-Tetrahydronaphthalen-2-ol |

90874-85-4 | 5g |

¥35562.00 | 2024-04-25 | ||

| Enamine | EN300-295874-2.5g |

1-amino-1,2,3,4-tetrahydronaphthalen-2-ol |

90874-85-4 | 2.5g |

$1988.0 | 2023-09-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1835344-1g |

1-Amino-1,2,3,4-Tetrahydronaphthalen-2-ol |

90874-85-4 | 1g |

¥13291.00 | 2024-04-25 | ||

| Enamine | EN300-295874-1.0g |

1-amino-1,2,3,4-tetrahydronaphthalen-2-ol |

90874-85-4 | 1g |

$0.0 | 2023-06-07 |

1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol 関連文献

-

Pankaj Gupta,Neha Mahajan New J. Chem. 2018 42 12296

-

2. Compounds with bridgehead nitrogen. Part 47. The reaction between trans-1-aminobenzocycloalkan-2-ols and formaldehydePeter M. R. Barkworth,Trevor A. Crabb,Paul Robinson J. Chem. Soc. Perkin Trans. 1 1983 2807

90874-85-4 (1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol) 関連製品

- 140632-20-8(cis-1-Amino-2,3-dihydro-1H-inden-2-ol)

- 74165-73-4(1-Amino-2-indanol)

- 7480-36-6(cis-1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬